Pregeijerene B
Description
Contextualization as an 11,12,13-Tri-nor-Sesquiterpenoid
Pregeijerene B is classified as an 11,12,13-tri-nor-sesquiterpenoid, a designation that precisely defines its structural origin and composition nih.govguidetopharmacology.orgthegoodscentscompany.comnih.gov. This class of compounds represents degraded sesquiterpenoids, which are characterized by the loss of a C3 unit—specifically an isopropyl or isopropenyl group—from the C-7 position of the standard C15 sesquiterpene skeleton nih.govguidetopharmacology.orgthegoodscentscompany.comnih.gov. The irregular C12-framework of these molecules arises from the oxidative removal of this C3 side chain from the C15 sesquiterpene, a process that typically involves farnesyl diphosphate (B83284) (FDP) as a precursor and is accompanied by the simultaneous introduction of a double bond nih.govguidetopharmacology.orgthegoodscentscompany.comnih.gov. This structural modification results in a distinct chemical profile that sets tri-nor-sesquiterpenoids apart from their C15 counterparts.
Historical Perspectives on its Discovery and Initial Characterization
The initial discovery and characterization of this compound marked a significant step in understanding the chemical constituents of certain plant species. It was first isolated from the foliage of Juniperus erectopatent, where it was identified as a widespread hydrocarbon nih.govwikipedia.orgguidetopharmacology.orgnih.gov. Early investigations utilized gas chromatographic-mass spectral (GC-MS) analysis, which revealed its molecular weight and a mass spectral resemblance to the known trisnor-sesquiterpene, pregeijerene nih.govnih.gov. However, a crucial distinction was observed: unlike pregeijerene, which readily undergoes thermal rearrangement to geijerene, this compound demonstrated remarkable stability, remaining unchanged even at temperatures as high as 280 °C nih.govguidetopharmacology.orgnih.gov. Further structural elucidation was achieved through the application of 1D and 2D Nuclear Magnetic Resonance (NMR) spectrometry, which confirmed its basic structure as 1,7-dimethylcyclodeca-1,4,7-triene (B1232297) nih.gov. The geometry of its disubstituted double bond was determined using infrared (IR) and NMR spectroscopy, while the geometry of the trisubstituted double bonds was confirmed by comparing the products of selective hydrogenation of this compound with those of pregeijerene nih.gov.
Overview of Research Significance in Terpenoid Chemistry
This compound holds considerable research significance within terpenoid chemistry for several reasons. Its co-occurrence with germacrene sesquiterpenoids such as 8-α-acetoxyhedycaryol and 8-α-acetoxyelemol in various Juniperus species has provided valuable insights into common biosynthetic pathways nih.govwikipedia.orgnih.govlipidmaps.org. This co-occurrence suggests that this compound and these related compounds may arise from a shared precursor, contributing to a deeper understanding of the enzymatic transformations involved in terpenoid biosynthesis nih.govwikipedia.orgnih.gov.
The exceptional thermal stability of this compound, in contrast to the thermal lability of its isomer pregeijerene, highlights unique chemical properties within the cyclodecatriene framework and offers avenues for studying structure-stability relationships in natural products nih.govguidetopharmacology.orgnih.gov. Furthermore, the widespread isolation of this compound from a diverse array of plant species, including Juniperus, Nepeta, Helietta parvifolia, Pimpinella, Stachys menthifolia, Artemisia annua, Calycanthus floridus L., and Thottea ponmudiana, underscores its prevalence in the plant kingdom and its importance in natural product surveys nih.govwikipedia.org. The broader class of 11,12,13-tri-nor-sesquiterpenes, which includes this compound, is a subject of ongoing review concerning their isolation, biosynthesis, and various chemical properties, reinforcing their continued relevance in chemical research guidetopharmacology.orgthegoodscentscompany.comnih.gov.
Compound Names and PubChem CIDs
Structure
3D Structure
Properties
Molecular Formula |
C12H18 |
|---|---|
Molecular Weight |
162.27 g/mol |
IUPAC Name |
(1E,4Z,7E)-1,7-dimethylcyclodeca-1,4,7-triene |
InChI |
InChI=1S/C12H18/c1-11-7-4-3-5-8-12(2)10-6-9-11/h3-4,8-9H,5-7,10H2,1-2H3/b4-3-,11-9+,12-8+ |
InChI Key |
HJFJPKDXNZHKGG-VVWKNJEUSA-N |
Isomeric SMILES |
C/C/1=C\C/C=C\C/C(=C/CC1)/C |
Canonical SMILES |
CC1=CCC=CCC(=CCC1)C |
Synonyms |
(E,E,E)-1,7-dimethylcyclodeca-1,4,7-triene pregeijerene B |
Origin of Product |
United States |
Occurrence and Distribution of Pregeijerene B in Biological Systems
Botanical Sources and Essential Oil Compositions
Pregeijerene B is not ubiquitous in the plant kingdom but has been identified as a notable constituent in the essential oils of several specific genera and species. Its concentration can vary significantly depending on the plant part, geographical location, and even individual plant characteristics.
Identification in Specific Plant Genera and Species
The presence of this compound has been confirmed through detailed chemical analysis, primarily gas chromatography-mass spectrometry (GC-MS), in a variety of unrelated plant families.
Juniperus : This genus in the Cupressaceae family is a significant source of this compound. For instance, the leaf essential oil of Juniperus erectopatens can contain as much as 13.2% of this compound. mdpi.com It has also been identified in J. maritima (3.1% in leaf oil), J. horizontalis, and J. scopulorum. researchgate.netscience.govmdpi.com
Pimpinella : Within the Apiaceae family, several Pimpinella species are known to produce this compound, often in their roots. nih.gov The seed oil of Pimpinella tragioides has been found to contain an exceptionally high concentration of 87.0%. Other species, such as P. affinis (9.92% in fruit oil) and P. puberula (12.78% in root oil), also show significant amounts.
Skimmia : In the Rutaceae family, Skimmia anquetilia is a known source. The concentration varies between plant parts, with flower essential oil containing 5.6% and leaf oil containing 0.2%. However, another analysis of leaf oil from a different location reported a higher content of 12.3%.
Chloroxylon swietenia : The essential oil from the leaves of this tree, also in the Rutaceae family, is reported to contain pregeijerene.
Helietta parvifolia : Another member of the Rutaceae family, the essential oil of Helietta parvifolia contains 10.5% this compound.
Stachys menthifolia : This species from the Lamiaceae family has also been identified as a source of this compound.
Artemisia annua : Known for producing the antimalarial compound artemisinin, the essential oil of this Asteraceae species also contains this compound, although typically in smaller quantities, around 0.53%.
Calycanthus floridus L. : The leaf oil of this species from the Calycanthaceae family contains a notable 18.3% of this compound.
Thottea ponmudiana : In the Aristolochiaceae family, this compound is the major component of the leaf oil, constituting 25.8%.
Siparuna muricata : Despite its aromatic nature, detailed analyses of the essential oil of Siparuna muricata have not identified this compound as a constituent, with major compounds being guaiol, atractylone, myrcene, and germacrene B. Its absence is as chemotaxonomically significant as its presence in other species.
Zanthoxylum ovalifolium : The leaf essential oil of this Rutaceae species is another confirmed source of pregeijerene.
Table 1: Occurrence of this compound in Various Plant Species
Influence of Geographic and Ecogeographical Factors on Occurrence
The production of this compound is not static and can be influenced by a variety of external factors. Research indicates that geographical location, environmental conditions, and even the plant's life cycle can alter the chemical profile of its essential oil.
For example, the essential oil composition of Chromolaena odorata, which can contain pregeijerene, shows significant variability attributed to the plant's location, altitude, soil type, and the time of collection. Similarly, variations in the essential oil of Pimpinella puberula have been noted between different habitats in Iran. In Juniperus scopulorum, not only do the concentrations of this compound vary seasonally, but they also differ between male and female trees, with the female tree typically exhibiting higher levels. The distillation process itself can also affect the measured concentration of this compound.
Co-occurrence with Structurally Related Sesquiterpenoids
This compound is often found in conjunction with other structurally related sesquiterpenoids, particularly elemol (B1671167) and its derivatives. This co-occurrence is not coincidental and points to a shared biosynthetic pathway.
A strong correlation has been established between the presence of this compound and 8-α-acetoxyelemol in the genus Juniperus. mdpi.com It is theorized that both of these compounds originate from a common precursor, 8-α-acetoxyhedycaryol. This relationship is clearly demonstrated in the leaf oil of Thottea ponmudiana, which contains this compound (25.8%), 8α-acetoxyelemol (21.6%), and elemol (8.2%) in significant quantities. Likewise, the stem oil of Calycanthus floridus contains elemol (9.0%), while its leaf oil is rich in this compound.
Table 2: Co-occurrence of this compound with Related Sesquiterpenoids
Biosystematic and Chemotaxonomic Implications
The distribution of secondary metabolites like this compound provides valuable chemical markers for plant systematics, a field known as chemotaxonomy. The presence or absence of specific compounds can help to clarify phylogenetic relationships between species and within genera.
The chemotaxonomy of Juniperus is a prime example. The co-occurrence of this compound and 8-α-acetoxyelemol is a distinguishing feature of the section Sabina within the genus, as these compounds are consistently absent in the sections Caryocedrus and Juniperus. mdpi.com This clear chemical division supports the morphological and genetic classifications of these groups.
Similarly, within the Rutaceae family, certain C12 hydrocarbons, including pregeijerene and its isomer geijerene, are considered important chemical markers for the family. In the genus Pimpinella, the presence of pregeijerene is a characteristic feature of the root oils, helping to define the chemical profile of the genus. nih.gov The study of such compounds, therefore, offers a molecular lens through which to view plant evolution and diversity.
Table of Mentioned Compounds
Structural Elucidation and Stereochemical Characterization of Pregeijerene B
Advanced Spectroscopic Methodologies for Structure Determination
The elucidation of Pregeijerene B's structure has been heavily reliant on a suite of spectroscopic techniques that provide detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in defining the connectivity of atoms within the this compound molecule. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in assigning the proton (¹H) and carbon (¹³C) signals, ultimately leading to the confirmation of its structure. researchgate.netnih.gov
1D NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual atoms. ulethbridge.ca For instance, ¹³C-NMR spectroscopy has been used to identify the number and types of carbon atoms present in this compound and its related isomer, geijerene. sciencepublishinggroup.com The chemical shifts in these spectra offer clues about the electronic environment of each nucleus.
2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), establish correlations between different nuclei, allowing for the piecing together of the molecular puzzle. slideshare.netmnstate.edu COSY experiments reveal proton-proton couplings, identifying adjacent protons in the structure, while HSQC correlates directly bonded proton and carbon atoms. slideshare.net More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can identify longer-range couplings between protons and carbons, providing critical information for connecting different fragments of the molecule. slideshare.netmdpi.com The application of these comprehensive NMR methods has been instrumental in the structural elucidation of numerous complex natural products. nih.govd-nb.info
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |
| C-1 | - | 135.2 | H-2, H-10 | - |
| C-2 | 5.15 (t) | 124.5 | C-1, C-3, C-4 | H-3 |
| C-3 | 2.10 (m) | 26.8 | C-2, C-4, C-5 | H-2, H-4 |
| C-4 | 2.25 (m) | 39.7 | C-3, C-5, C-6 | H-3, H-5 |
| C-5 | - | 133.8 | H-4, H-6, H-12 | - |
| C-6 | 5.30 (d) | 126.1 | C-4, C-5, C-7, C-8 | H-7 |
| C-7 | 5.60 (dt) | 130.2 | C-5, C-6, C-8, C-9 | H-6, H-8 |
| C-8 | 2.05 (m) | 35.4 | C-6, C-7, C-9, C-10 | H-7, H-9 |
| C-9 | 2.15 (m) | 24.1 | C-7, C-8, C-10, C-11 | H-8, H-10 |
| C-10 | 2.30 (m) | 48.9 | C-1, C-8, C-9, C-11 | H-9 |
| C-11 | 1.60 (s) | 15.8 | C-1, C-9, C-10 | - |
| C-12 | 1.70 (s) | 20.9 | C-4, C-5, C-6 | - |
This is a hypothetical representation to illustrate the type of data obtained from NMR studies.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. d-nb.info It is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HR-MS). nih.govmdpi.com The exact mass measurement provided by HR-MS allows for the determination of the molecular formula of this compound, a critical piece of information in its structural elucidation. nih.gov The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule. lcms.cz
Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobabylon.edu.iqdrawellanalytical.com The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H bonds and C=C double bonds, consistent with its structure as a hydrocarbon containing multiple double bonds. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. uobabylon.edu.iqsci-hub.se For compounds with conjugated double bonds, like this compound, UV-Vis spectroscopy can provide information about the extent of conjugation. researchgate.net The position of maximum absorbance (λmax) can be indicative of the conjugated system present in the molecule. physchemres.orgagriculturejournals.cz
Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism (ECD) for related compounds)
Chiroptical methods are essential for determining the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) is a technique that measures the differential absorption of left and right circularly polarized light. encyclopedia.pubbeilstein-journals.org For chiral molecules, ECD provides a unique spectral fingerprint that can be used to assign the absolute stereochemistry by comparing experimental spectra with those predicted by quantum-mechanical calculations. mdpi.comnih.govunipi.it While direct ECD data for this compound was not found in the search results, this technique has been successfully applied to determine the stereochemistry of related tri-nor-sesquiterpenes. mdpi.com
Chemical Derivatization and Analytical Adduct Formation Studies (e.g., silver nitrate (B79036) adducts)
Chemical derivatization involves chemically modifying a compound to make it more amenable to analysis or to gain further structural information. copernicus.org A key study in the structural elucidation of pregeijerene involved the formation of a crystalline adduct with silver nitrate (AgNO₃). rsc.org Silver nitrate is known to form complexes with alkenes, and this property was exploited to create a crystalline derivative of pregeijerene suitable for X-ray crystallography. wikipedia.orghoneywell.com The crystal structure analysis of the pregeijerene-silver nitrate adduct provided definitive proof of the stereochemistry of the double bonds within the ten-membered ring. rsc.org Specifically, it showed that the trisubstituted double bonds are trans and the disubstituted double bond is cis. rsc.org
Computational Chemistry Approaches in Structure Elucidation
Quantum Chemical Calculations for Isomer Differentiation and Structural Confirmation
Quantum chemical calculations are a powerful tool for understanding the energetics and stability of isomers, which is crucial for the structural confirmation of compounds like this compound. A significant challenge in the analysis of Pregeijerene and its isomers is the propensity for thermal rearrangement. For instance, its close isomer, pregeijerene, is known to convert into geijerene, particularly under the high temperatures used in analytical techniques like gas chromatography (GC). sciencepublishinggroup.comnih.gov This transformation can lead to the incorrect identification of geijerene as the naturally occurring compound when it is merely an artifact of the isolation or analysis process. sciencepublishinggroup.com
Theoretical calculations have been instrumental in clarifying this relationship. A key study by Owolabi et al. investigated the thermal Cope rearrangement of pregeijerene to geijerene using quantum chemical methods. researchgate.net Their calculations confirmed that pregeijerene is energetically less stable than geijerene, providing a thermodynamic basis for the observed conversion. sciencepublishinggroup.comresearchgate.net This computational evidence is vital for confirming that pregeijerene is the true natural product, which can be extrapolated to confirm the identity of related labile compounds like this compound. sciencepublishinggroup.com
The calculations employed various levels of theory to determine the energy difference between the isomers, providing strong evidence for the thermal conversion pathway. researchgate.net The data from these theoretical studies align with experimental observations where pregeijerene and geijerene are often found together in essential oils, with their relative proportions influenced by the analytical method used. sciencepublishinggroup.comresearchgate.net
| Computational Method | Calculated Energy Difference (kcal/mol) | Reference |
|---|---|---|
| DFT (B3LYP/6-31G*) | -3.54 (Pregeijerene is less stable) | researchgate.net |
| Post-HF (MP2/6-311+G**) | -3.99 (Pregeijerene is less stable) | researchgate.net |
| Gibbs Free Energy (ΔrG⁰) | -4.16 | sciencepublishinggroup.com |
These quantum chemical findings are corroborated by experimental structural elucidation methods. The definitive stereochemistry of pregeijerene was established through X-ray crystallography of its silver nitrate adduct, a technique used to "lock" the molecule's conformation for analysis. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com Furthermore, spectroscopic techniques like 13C-NMR are used to analyze the structure at lower temperatures where thermal conversion is inhibited, providing a clear picture of the native compound before heat-induced rearrangement. sciencepublishinggroup.comresearchgate.net The combination of these experimental results with the predictive power of quantum chemical calculations provides unambiguous structural confirmation.
Conformational Analysis and Molecular Modeling
Molecular modeling and conformational analysis are foundational to understanding the three-dimensional structure and behavior of flexible molecules like this compound, which features a ten-membered cyclodecatriene ring. Conformational analysis is the process of identifying all low-energy spatial arrangements (conformers) of a molecule, which is critical because the observed properties of a molecule are a population-weighted average of all its conformers. rsc.org
For computational studies, such as the quantum chemical calculations described previously, an accurate molecular model is the starting point. researchgate.netmdpi.com The energy calculations performed to differentiate isomers are conducted on their optimized, lowest-energy conformations. Finding this global energy minimum requires a thorough conformational search, which is a key aspect of molecular modeling. researchgate.net
While specific, dedicated conformational analysis studies on this compound are not widely documented, the principles are well-established. The process involves:
Generating Initial Structures: Creating a variety of possible 3D structures for the molecule.
Energy Minimization: Using molecular mechanics or quantum methods to optimize the geometry of each initial structure to find a stable, low-energy conformer.
Systematic or Stochastic Search: Employing algorithms to explore the entire conformational space by systematically rotating bonds or randomly sampling different geometries to ensure no significant conformers are missed.
The quantum chemical calculations performed by Owolabi et al. on the pregeijerene/geijerene system implicitly involve molecular modeling to obtain the necessary optimized geometries for energy calculations. researchgate.net
Furthermore, advanced molecular modeling techniques can be used to determine the absolute stereochemistry of chiral molecules. One such method involves the theoretical calculation of electronic circular dichroism (ECD) spectra. mdpi.com By computing the theoretical ECD spectrum for a proposed structure and comparing it to the experimentally measured spectrum, the absolute configuration can be confidently assigned. This approach is particularly valuable for complex natural products where traditional methods may be inconclusive. mdpi.com
| Technique/Concept | Description | Relevance to this compound |
|---|---|---|
| Molecular Modeling | Computational techniques used to represent and predict the behavior and properties of molecules in 3D space. | Essential for generating the 3D structures required for quantum chemical calculations and conformational analysis. |
| Conformational Analysis | The study of the different spatial arrangements (conformations) of a molecule and their relative energies. rsc.org | Crucial for identifying the most stable conformer of the flexible ten-membered ring of this compound, which governs its properties. |
| Energy Minimization | An optimization process to find the lowest energy conformation of a molecule. | A core step in both conformational analysis and as a prerequisite for accurate quantum chemical energy calculations. mdpi.com |
| Theoretical CD Spectra | The computation of circular dichroism spectra from first principles (quantum mechanics) for a molecule with a defined stereochemistry. mdpi.com | A powerful method for the unambiguous assignment of the absolute stereochemistry of chiral molecules like this compound. |
Biosynthesis of Pregeijerene B
Elucidation of the Biosynthetic Pathway
The pathway to Pregeijerene B is understood as a deviation from standard sesquiterpenoid synthesis, marked by a key reductive step.
The biosynthesis of virtually all sesquiterpenoids, including the parent structure of this compound, begins with farnesyl diphosphate (B83284) (FDP). mdpi.commpg.de FDP is a C15 isoprenoid intermediate formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.com Terpene synthases utilize FDP as a substrate to generate a vast array of cyclic and acyclic sesquiterpene skeletons. nih.govresearchgate.net The formation of this compound originates from a C15 sesquiterpene scaffold that is directly derived from the cyclization of FDP. researchgate.netresearchgate.net
A defining characteristic of this compound is its C12 framework, which classifies it as an 11,12,13-tri-nor-sesquiterpene. researchgate.netresearchgate.net This structure results from the loss of a three-carbon unit from a C15 sesquiterpene precursor. researchgate.net The irregular carbon backbone of this compound is formed through the oxidative removal of the isopropyl or isopropenyl side chain typically located at the C-7 position of the parent sesquiterpene skeleton. researchgate.netdntb.gov.ua This oxidative cleavage is a crucial step that distinguishes its biosynthesis from that of conventional sesquiterpenes and results in the formation of the degraded C12 structure. researchgate.netresearchgate.net
While the specific enzymes responsible for the biosynthesis of this compound have not been fully characterized, the oxidative cleavage step strongly suggests the involvement of particular enzyme classes. scienceopen.com Cytochrome P450 monooxygenases (CYPs) are a primary candidate for catalyzing such reactions. scienceopen.com In plant terpene biosynthesis, CYPs are frequently responsible for the oxidation of hydrocarbon backbones produced by terpene synthases. nih.gov These enzymes catalyze a wide range of reactions, including hydroxylations and C-C bond cleavage, which are necessary for the structural diversification of terpenoids. nih.govmdpi.com The oxidative removal of the C3 unit in the formation of this compound is consistent with the known functional capabilities of CYP enzymes in modifying terpene scaffolds. scienceopen.comnih.gov
A significant biogenetic connection has been established between this compound and germacrane-type sesquiterpenoids. researchgate.netmdpi.com Germacrenes are monocyclic sesquiterpenes that serve as critical intermediates in the biosynthesis of many other classes of sesquiterpenes. researchgate.netnih.gov Evidence for this link comes from the co-occurrence of this compound with germacrene derivatives in various plant species. For instance, a common biosynthetic pathway for this compound and the germacrene sesquiterpenoid 8-α-acetoxyhedycaryol was inferred based on their co-occurrence in the foliage of numerous Juniperus species. researchgate.netmdpi.com This suggests that this compound and certain germacrane-type compounds likely arise from a shared intermediate derived from FDP. nih.govresearchgate.net
Proposed Involvement of Specific Enzyme Classes (e.g., Cytochrome P450)
Enzymology of this compound Biosynthesis
The specific enzymes that catalyze the formation of this compound remain a subject of investigation, with research pointing towards general classes of enzymes known for their roles in terpene synthesis.
The complete enzymatic pathway for this compound, including the specific terpene synthases (TPSs) and cyclases, is still considered elusive. scienceopen.com In general, sesquiterpene synthases are responsible for the initial cyclization of FDP to form various sesquiterpene skeletons. nih.govfrontiersin.org These cyclases transform FDP into cyclic intermediates, such as germacrene A, through ionization and electrophilic attack. researchgate.net While specific TPSs for this compound have not been isolated and characterized, it is understood that a cyclase would first form a germacrane-type C15 intermediate. researchgate.netnih.gov This intermediate would then be acted upon by other enzymes, likely cytochrome P450s, to facilitate the oxidative cleavage and removal of the C3 side chain, ultimately yielding the C12 this compound structure. researchgate.netscienceopen.com
Characterization of Relevant Terpene Synthases and Cyclases
Biogenetic Relationship with Other Natural Products (e.g., Geosmin (B144297), Geijerene)
This compound is part of a complex network of structurally related sesquiterpenoids. Its biogenetic connections are primarily understood through the study of its isomers and their common precursors and subsequent transformation products.
A common biosynthetic pathway for this compound and the germacrene sesquiterpenoid 8-α-acetoxyhedycaryol has been proposed based on their frequent co-occurrence in the foliage of numerous Juniperus species. mdpi.comresearchgate.net This suggests they arise from a shared intermediate derived from farnesyl diphosphate (FPP), likely a germacrene-type carbocation. nih.gov
The relationship between this compound and other notable natural products like geijerene and geosmin is primarily through its isomer, pregeijerene.
Geijerene: Geijerene is widely considered to be a thermal artifact derived from pregeijerene, not this compound. mdpi.comsciencepublishinggroup.com During processes like steam distillation, the heat-labile pregeijerene readily undergoes a adlittle.comadlittle.com-sigmatropic rearrangement, known as a Cope rearrangement, to form the more stable geijerene. nih.govsciencepublishinggroup.com In contrast, this compound is noted to be significantly more thermally stable. researchgate.net
Geosmin: The earthy-smelling compound geosmin also has a biogenetic link to pregeijerene. Research has indicated that pregeijerene serves as an intermediate compound in the biosynthetic pathway leading to geosmin in certain organisms. mdpi.comresearchgate.net The pathway involves the transformation of pregeijerene into dehydrogeosmin, which is then reduced to geosmin.
The following table summarizes the key biogenetic links between this compound and related compounds.
| Compound | Relationship to this compound | Precursor(s) | Transformation Product(s) | Reference |
| 8-α-acetoxyhedycaryol | Co-occurs, suggesting a common biosynthetic pathway. | Farnesyl Diphosphate (FPP) -> Hedycaryol intermediate | - | mdpi.comresearchgate.net |
| Pregeijerene | Isomer of this compound. | Farnesyl Diphosphate (FPP) | Geijerene (via thermal rearrangement), Geosmin (via enzymatic steps) | mdpi.comsciencepublishinggroup.com |
| Geijerene | Not a direct product; formed from the thermal rearrangement of the isomer pregeijerene. | Pregeijerene | - | mdpi.comnih.govsciencepublishinggroup.com |
| Geosmin | Not a direct product; its biosynthesis involves the isomer pregeijerene as an intermediate. | Pregeijerene | - | mdpi.comresearchgate.net |
These relationships highlight the central role of the germacrene skeleton in the biosynthesis of a diverse array of sesquiterpenoids found across different natural sources, from plants to microorganisms. mdpi.comresearchgate.net
Chemical Reactivity and Transformations of Pregeijerene B
Thermal Isomerization Pathways
The most well-documented chemical transformation of pregeijerene compounds is their thermal isomerization. This reactivity is a direct consequence of their specific stereochemistry and the energetic favorability of forming more stable isomers.
A prominent reaction of pregeijerene is its thermal conversion to geijerene via a Cope rearrangement. mdpi.comresearchgate.netd-nb.info This type of reaction is a concerted, pericyclic sigmatropic rearrangement that involves the redistribution of six electrons over a cyclic transition state. In the case of pregeijerene, the transannular interaction of the double bonds within the cyclodecatriene ring facilitates this transformation. sciencepublishinggroup.comresearchgate.net The thermal isomerization of pregeijerene to geijerene has been confirmed through various studies, and geijerene is often considered a thermal artifact of pregeijerene, particularly in the context of essential oil analysis where high temperatures are used for extraction. mdpi.comsciencepublishinggroup.comresearchgate.net
It's important to note that while the Cope rearrangement of the parent pregeijerene to geijerene is well-established, some research suggests that Pregeijerene B, an isomer of pregeijerene, exhibits greater thermal stability. One study indicated that this compound remains stable even at temperatures up to 280°C, in contrast to pregeijerene which readily rearranges. mdpi.com This suggests that the specific geometry of the double bonds in this compound may hinder the attainment of the necessary transition state for the Cope rearrangement to occur as readily as it does for its isomer.
The isomerization of pregeijerene to geijerene is governed by both kinetic and thermodynamic principles. numberanalytics.com Thermodynamically, the rearrangement generally favors the formation of the more stable product. Theoretical calculations have indicated that geijerene is thermodynamically more stable than pregeijerene. researchgate.net
Kinetic factors, such as the activation energy, determine the rate at which this isomerization occurs. numberanalytics.com The thermal nature of the reaction implies that higher temperatures provide the necessary energy to overcome the activation barrier for the rearrangement. researchgate.net Studies on the thermal conversion of pregeijerene to geijerene in essential oils have shown that the ratio of the two compounds can be influenced by the temperature and duration of processes like hydrodistillation. researchgate.netsciencepublishinggroup.com For instance, during chromatographic analysis at elevated temperatures, a significant conversion of pregeijerene to geijerene has been observed, with one study reporting a conversion ratio of 85.8%. scichemj.org This highlights the kinetic feasibility of the rearrangement under typical analytical conditions.
The equilibrium between pregeijerene and geijerene is dynamic and influenced by temperature. numberanalytics.com While geijerene is the thermodynamically favored product, the isolation of pregeijerene from natural sources suggests that the isomerization does not always reach completion under the conditions of its biosynthesis and storage in the plant.
Below is a table summarizing the key thermodynamic and kinetic aspects of the pregeijerene to geijerene isomerization.
| Parameter | Description | Significance |
| Thermodynamic Stability | Geijerene is generally more stable than pregeijerene. researchgate.net | The isomerization reaction is energetically favorable, driving the conversion towards geijerene. |
| Activation Energy (Ea) | The minimum energy required to initiate the Cope rearrangement. numberanalytics.com | Determines the rate of the isomerization reaction; higher temperatures overcome this barrier more easily. |
| Reaction Type | researchgate.netresearchgate.net-Sigmatropic (Cope) Rearrangement. researchgate.netsciencepublishinggroup.com | A concerted pericyclic reaction involving a cyclic transition state of six electrons. |
| Temperature Dependence | The rate of isomerization increases with temperature. researchgate.netsciencepublishinggroup.com | Explains why geijerene is often found in higher concentrations in essential oils extracted using heat. |
| Equilibrium | A dynamic state between pregeijerene and geijerene. numberanalytics.com | The final ratio of isomers depends on the conditions under which the equilibrium is established. |
Cope Rearrangement to Geijerene
Other Investigated Chemical Conversions
Ecological Roles and Inter Species Interactions of Pregeijerene B
Function as a Plant Volatile Organic Compound (VOC)
Pregeijerene B functions as a plant volatile organic compound (VOC), specifically categorized as an herbivore-induced plant volatile (HIPV). wikipedia.orgthegoodscentscompany.comfishersci.atfishersci.cathegoodscentscompany.com This compound is notably released from the roots of plants, such as citrus, in direct response to feeding by root-damaging herbivores like Diaprepes abbreviatus weevil larvae. wikipedia.orgthegoodscentscompany.comfishersci.atfishersci.cathegoodscentscompany.comuni.lu The emission of pregeijerene is a dynamic process, with its release from citrus roots observed in real-time, reaching peak levels approximately 9 to 12 hours after the onset of larval feeding. wikipedia.orgfishersci.atwikidata.org Field studies have further confirmed the presence of pregeijerene in the root zone of mature citrus trees, even at distances up to 10 meters from the tree trunks, indicating its potential for broad dispersal in the soil environment. wikipedia.orgthegoodscentscompany.com The release of VOCs like pregeijerene is an integral part of a plant's sophisticated defense strategy against insect herbivores. These volatile signals can not only deter herbivores but also serve as airborne cues that induce defense responses in undamaged parts of the same plant and prime defensive mechanisms in neighboring plants. thegoodscentscompany.commaas.edu.mmtjnpr.org
Involvement in Subterranean Chemical Ecology and Tritrophic Interactions
Pregeijerene is a key mediator in subterranean chemical ecology, orchestrating complex tritrophic interactions within the soil environment. wikipedia.orgfishersci.atfishersci.cathegoodscentscompany.comthegoodscentscompany.comuni.lu This belowground volatile emission acts as a protective mechanism for plants by actively recruiting natural enemies of root-feeding herbivores. wikipedia.orgthegoodscentscompany.comfishersci.at This intricate interaction involves three trophic levels: the plant (first trophic level), the herbivore (second trophic level), and the entomopathogenic nematode (EPN) (third trophic level). thegoodscentscompany.comuni.lusenescence.info
Attraction of Entomopathogenic Nematodes
This compound exhibits a strong attractive effect on entomopathogenic nematodes (EPNs). wikipedia.orgthegoodscentscompany.comfishersci.atfishersci.cathegoodscentscompany.comthegoodscentscompany.comuni.luwikidata.orgsenescence.info Research has demonstrated that the application of purified pregeijerene significantly increases the recovery of EPN infective juveniles (IJs) from both experimental cages and soil samples when compared to control treatments. thegoodscentscompany.comwikidata.org This attraction translates into enhanced mortality rates for agriculturally significant root pests. wikipedia.orgthegoodscentscompany.comfishersci.at For instance, field applications of pregeijerene in citrus orchards led to increased mortality of Diaprepes abbreviatus larvae. Similarly, in blueberry fields, its application resulted in higher mortality of Galleria mellonella and Anomala orientalis larvae by attracting indigenous EPN populations. wikipedia.orgthegoodscentscompany.comfishersci.at
Quantitative real-time PCR analyses have confirmed that pregeijerene attracts a diverse range of naturally occurring EPN species, including Steinernema diaprepesi, Heterorhabditis indica, H. zealandica, and Steinernema glaseri. wikipedia.orgthegoodscentscompany.comwikidata.org Studies have identified an optimal dosage of 8 ng/µl for pregeijerene to attract EPNs such as Steinernema riobrave and Heterorhabditis indica. wikipedia.orgwikidata.org While pregeijerene is inherently attractive to EPNs, environmental factors like soil moisture can modulate their response; some EPN strains exhibit greater attraction at lower moisture levels but are repelled at higher moisture levels. fishersci.caperflavory.com It is also noteworthy that pregeijerene has been observed to attract phytopathogenic nematodes, such as Tylenchulus semipenetrans, indicating its multifaceted role in the complex soil ecosystem. senescence.infothegoodscentscompany.com
Table 1: EPN Attraction by Pregeijerene
| EPN Species | Effect of Pregeijerene | Reference |
| Steinernema riobrave | Attracted (optimal dosage 8 ng/µl) | wikipedia.orgwikidata.org |
| Heterorhabditis indica | Attracted (optimal dosage 8 ng/µl) | wikipedia.orgwikidata.org |
| Steinernema diaprepesi | Attracted | wikipedia.orgthegoodscentscompany.comfishersci.cauni.lufishersci.ca |
| Heterorhabditis zealandica | Attracted | wikipedia.orgthegoodscentscompany.com |
| Steinernema glaseri | Attracted | wikipedia.orgfishersci.at |
| Steinernema sp. LWD1 | Attracted | wikipedia.org |
| Tylenchulus semipenetrans (Phytopathogenic) | Attracted | senescence.infothegoodscentscompany.com |
Table 2: Larval Mortality and EPN Recovery in Response to Pregeijerene
| Treatment | Larval Mortality (D. abbreviatus) | Mean IJs Recovered (Cages) | Mean IJs Recovered (Soil Samples) | Reference |
| Purified Pregeijerene | >3-fold higher than control (P=0.0008) | 5.33 (P=0.00005) | 5.67 (P=0.00003) | thegoodscentscompany.comwikidata.org |
| Solvent Control | Baseline | Baseline | Baseline | thegoodscentscompany.comwikidata.org |
Response to Herbivore Induction
The emission of this compound by plants is a direct induced response to herbivore feeding. wikipedia.orgthegoodscentscompany.comfishersci.atfishersci.cathegoodscentscompany.comthegoodscentscompany.comuni.lu For instance, citrus roots initiate the release of pregeijerene within 9 to 12 hours after Diaprepes abbreviatus larval feeding begins. wikipedia.orgfishersci.atwikidata.org This rapid induction underscores its critical function in the plant's indirect defense mechanism, where the plant signals for the recruitment of beneficial natural enemies to counter the herbivore attack. wikipedia.orgthegoodscentscompany.comfishersci.atthegoodscentscompany.comtjnpr.org However, the signaling pathway involving pregeijerene can be influenced by plant pathogens. For example, infection by the bacterial pathogen Candidatus Liberibacter asiaticus (CLas) in citrus can also induce the release of pregeijerene, potentially disrupting the specific herbivore-induced tritrophic cascade by dissociating the volatile signal from the actual presence of the insect herbivore. fishersci.cauni.lu This interference can result in non-feeding larvae being more susceptible to EPN infection when in proximity to CLas-infected plants, even in the absence of direct herbivore damage. fishersci.cauni.lu
Synthetic Methodologies and Chemoenzymatic Approaches to Pregeijerene B and Analogs
Strategies for Total Synthesis and Stereoselective Construction
The total synthesis of cyclodecatrienes, such as Pregeijerene B, necessitates sophisticated strategies to establish the macrocyclic ring and control the geometry of the double bonds. The (E,E,E) configuration of this compound implies a need for highly stereoselective reactions to achieve the correct arrangement of substituents around each double bond. While extensive literature exists on the general strategies for total synthesis and stereoselective construction of complex molecules, including various methods for forming 1,3-dienes with high stereoselectivity, a dedicated, comprehensive total synthesis of this compound from simple building blocks is not widely detailed in the current scientific literature.
Despite the absence of a widely reported de novo total synthesis, the core structure of this compound and its stereoisomers are relevant in the synthesis of other natural products. For instance, an enantiomer of this compound has been identified as an important synthetic intermediate in the synthesis of alantolactone. nih.gov This highlights that synthetic efforts have engaged with the structural motifs present in this compound, even if not specifically targeting this compound itself as the final product of a total synthesis. The challenges often involve controlling ring closure and maintaining the desired stereochemical integrity across multiple reactive sites.
Development of Synthetic Intermediates and Precursors
In nature, this compound arises from complex biosynthetic pathways rather than direct chemical synthesis. Its biosynthesis, like that of many terpenes, originates from isopentenyl diphosphate (B83284) (C₅) units, which are derived through either the mevalonic acid (MVA) or 2C-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.gov The universal precursor for sesquiterpenes, to which this compound belongs (as an 11,12,13-tri-nor-sesquiterpene, a C₁₂ framework derived from a C₁₅ sesquiterpene), is farnesyl diphosphate (FDP). nih.govchem960.com The irregular C₁₂-backbone of tri-nor-sesquiterpenes is generally formed by the oxidative removal of a C₃ side chain from the C₁₅ sesquiterpene, accompanied by the introduction of a double bond. chem960.com Germacrene sesquiterpenoids, such as 8-α-acetoxyhedycaryol, are inferred to be part of a common biosynthetic pathway leading to this compound, based on their co-occurrence in Juniperus species. nih.gov
Beyond its natural genesis, an enantiomer of this compound has been utilized as a synthetic intermediate in the chemical synthesis of other complex natural products, such as alantolactone. nih.gov This indicates that the structural scaffold of this compound can serve as a valuable building block for constructing more elaborate molecular architectures in synthetic chemistry.
Exploration of Chemoenzymatic Routes and Biocatalysis for Analog Production
Chemoenzymatic approaches and biocatalysis offer compelling advantages in the synthesis of natural products and their analogs due to their high selectivity, mild reaction conditions, and environmentally benign nature. These methods leverage the precision and efficiency of enzymes to perform specific transformations that are often challenging or impossible with traditional chemical methods, particularly in achieving high stereo-, regio-, and chemoselectivity.
For compounds like this compound, which are naturally biosynthesized, chemoenzymatic routes present a promising avenue for producing the compound itself or its analogs. Enzymes, such as terpene synthases, are responsible for converting linear precursors like farnesyl diphosphate into diverse terpene hydrocarbons and alcohols through cationic cascade reactions. While specific chemoenzymatic syntheses of this compound or its direct analogs are not extensively detailed in the provided search results, the general principles of biocatalysis are highly relevant.
Recent advancements in biocatalysis include the use of engineered enzymes, such as P450s, for selective C-H hydroxylation and epoxidation reactions. These enzymes can enable skeletal rearrangement and diversification of plant-derived terpenes, leading to the generation of novel and structurally diverse natural product-like compounds. Such strategies could potentially be applied to modify this compound or its biosynthetic precursors to create new analogs with tailored properties. The ability of biocatalysts to perform highly selective transformations, including enantioselective reductions and functional group modifications, makes them attractive tools for accessing chiral intermediates and complex scaffolds.
Compound Names and PubChem CIDs
Future Research Directions and Applications in Chemical Biology
Advanced Studies in Biosynthetic Pathway Engineering and Enzyme Discovery
The biosynthesis of Pregeijerene B is not yet fully elucidated, offering a substantial area for future research. It is proposed to share a common biosynthetic pathway with the germacrene sesquiterpenoid 8-α-acetoxyhedycaryol, based on their frequent co-occurrence in various Juniperus species. mdpi.com This hypothesis provides a starting point for identifying the specific enzymes responsible for its formation.
Future research will likely focus on the discovery and characterization of the enzymes that catalyze the synthesis of this compound from its precursor, farnesyl pyrophosphate (FPP). tandfonline.com The key enzyme classes to investigate are:
Sesquiterpene Synthases (STSs): These enzymes are responsible for the initial cyclization of the linear FPP into the characteristic germacrane (B1241064) skeleton. tandfonline.comasm.org Identifying the specific STS that produces the this compound backbone is a primary goal.
Cytochrome P450 Monooxygenases (CYPs): Following the initial cyclization, CYPs often introduce oxidative modifications to the terpene scaffold, which could be involved in the final steps of this compound biosynthesis. tandfonline.com
The discovery of these enzymes can be accelerated by modern 'omics' approaches, such as comparative transcriptomics and genomics of this compound-producing organisms versus non-producers. tandfonline.comfrontiersin.org Once identified, these genes can be cloned and expressed in heterologous hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. osti.govengineering.org.cn
This opens the door to biosynthetic pathway engineering , where the production of this compound can be optimized. osti.gov Techniques such as metabolic engineering could be employed to increase the flux through the mevalonate (B85504) (MVA) pathway, thereby enhancing the supply of the FPP precursor and boosting the yield of the final product. frontiersin.org Furthermore, enzyme engineering, using methods like directed evolution, could be used to improve the efficiency and specificity of the identified biosynthetic enzymes. caltech.edu The discovery of a novel sesquiterpene cyclase, AstC, in fungi, which uses a different cyclization mechanism, suggests that unique enzymes for this compound biosynthesis may yet be found.
Elucidation of Complex Ecological Signaling Pathways
This compound has been identified as a key signaling molecule in a fascinating below-ground tritrophic interaction. Research has shown that citrus roots, when attacked by the larvae of the root weevil Diaprepes abbreviatus, release this compound into the soil. nih.gov This volatile compound acts as a chemical distress signal, attracting entomopathogenic nematodes (EPNs) to the site of herbivory. researchgate.net The EPNs, in turn, parasitize and kill the weevil larvae, thus providing an indirect defense mechanism for the plant. nih.gov
Future research is needed to unravel the full complexity of this signaling pathway. Key questions to be addressed include:
Specificity of the Signal: How specific is the this compound signal? Does it attract a broad spectrum of EPN species, or is the interaction highly specialized? nemalab.org
Signal Transduction in Plants: What are the molecular mechanisms within the plant that trigger the synthesis and release of this compound upon herbivore attack? Understanding the upstream signaling cascade is crucial.
Influence of Other Organisms: How do other soil microbes and pathogens affect this signaling pathway? It has been shown that infection of citrus with the bacterial pathogen Candidatus Liberibacter asiaticus also induces the release of this compound, which could disrupt the reliability of the signal for EPNs. nih.gov
Broader Ecological Roles: Beyond the citrus-weevil-nematode system, what other ecological roles does this compound play? Its presence in diverse plant families like Rutaceae, Asteraceae, and Cupressaceae suggests it may be involved in various other plant-insect or plant-microbe interactions. mdpi.com
Investigating these questions will enhance our understanding of chemical ecology and could lead to practical applications in agriculture, such as using this compound to enhance the efficacy of biological control agents for pest management. researchgate.net
Development of Novel Synthetic Routes and Analog Libraries
While this compound can be isolated from natural sources, chemical synthesis offers a reliable and scalable alternative, and crucially, provides a platform for creating novel analogs. nih.gov Currently, specific synthetic routes targeting this compound are not widely reported, marking a significant opportunity for synthetic organic chemistry.
Future research in this area should focus on:
Efficient Total Synthesis: Developing a concise and efficient total synthesis of this compound. Strategies employed for other germacrane sesquiterpenes, such as nickel-catalyzed macrocyclizations or palladium-catalyzed allylations, could serve as a starting point for synthetic design. baranlab.orgbeilstein-journals.org
Analog Library Generation: A robust synthetic route would enable the creation of a library of this compound analogs. nih.gov By systematically modifying the structure—for example, by altering substituent positions, stereochemistry, or the conformation of the ten-membered ring—chemists can generate a diverse set of molecules. researchgate.net
These analog libraries are invaluable tools for chemical biology. They can be used to probe the structure-activity relationships of this compound in its ecological roles. For instance, by testing various analogs in EPN attraction assays, researchers can identify the key structural features required for its bioactivity. This knowledge is fundamental for designing more potent and specific attractants for agricultural use. The development of modular and combinatorial synthetic approaches will be key to rapidly accessing this expanded chemical space. nih.gov
Refinement of Spectroscopic and Computational Characterization Techniques
The structural elucidation of this compound has relied on standard spectroscopic techniques. However, advanced methods can provide deeper insights into its structure and dynamics, which are crucial for understanding its function.
Advanced Spectroscopic Techniques:
NMR Spectroscopy: While 1D and 2D NMR have been used, more advanced NMR experiments can resolve complex structural features. oup.com Techniques like HSQC, HMBC, and NOESY are powerful for assigning stereochemistry and understanding the molecule's conformation in solution. For complex natural products, methods that can differentiate between 2-bond and 3-bond correlations (²J,³J-HMBC) can be particularly useful for piecing together the carbon skeleton. oup.comnumberanalytics.com The coupling of liquid chromatography with NMR (LC-NMR) could also be employed for analyzing complex extracts containing this compound and its isomers or biosynthetic intermediates. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition. Tandem MS (MS/MS) experiments can reveal fragmentation patterns that are characteristic of the germacrane skeleton, aiding in its identification within complex mixtures.
Computational Characterization:
Conformational Analysis: The ten-membered ring of germacranes like this compound is highly flexible. researchgate.net Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are essential for exploring the conformational landscape of the molecule. researchgate.netresearchgate.net Understanding the preferred conformations is key to rationalizing its interaction with potential biological receptors, such as those in the olfactory organs of nematodes.
Spectra Prediction: Quantum chemical calculations can predict NMR chemical shifts and circular dichroism (CD) spectra. chemalive.comrsc.org Comparing these predicted spectra with experimental data provides a powerful method for confirming the assigned structure and absolute stereochemistry, especially when only small amounts of the compound are available. rsc.org
The integration of these advanced spectroscopic and computational tools will be indispensable for future studies, enabling a more detailed understanding of this compound's chemical properties and biological activity. researchgate.net
Q & A
Q. What bioactivity assays are most relevant for studying this compound’s ecological roles?
- Methodological Answer : Use insect behavior assays (e.g., choice tests or olfactometry) to evaluate attractant/repellent effects, as seen in studies with Steinernema diaprepesi . Include controls for volatile compound stability and environmental variables (humidity, temperature). For quantitative analysis, apply ANOVA or non-parametric tests to compare treatment groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct systematic reviews to identify variables causing discrepancies (e.g., compound purity, assay conditions). Perform meta-analyses using standardized effect sizes (e.g., Cohen’s d). Replicate conflicting studies under controlled conditions, ensuring identical dosages, solvents, and biological models .
- Framework Application : Apply the PICO framework to refine hypotheses: Population (target organisms), Intervention (dosage/formulation), Comparison (controls), Outcome (bioactivity metric) .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ semi-synthetic modification (e.g., esterification, hydroxylation) guided by computational docking studies to predict binding affinities. Use Design of Experiments (DoE) to test reaction parameters (catalyst, temperature). Characterize derivatives via LC-MS/MS and compare bioactivity against the parent compound .
- Data Integration : Share synthetic protocols and spectral data in supplementary materials to facilitate replication .
Q. How should researchers design longitudinal studies to assess this compound’s environmental persistence?
- Methodological Answer : Implement field experiments with soil/air sampling at staggered intervals. Use isotope-labeled this compound for tracking degradation pathways via mass spectrometry. Model half-life using first-order kinetics and account for abiotic factors (pH, UV exposure) .
- Ethical Compliance : Obtain permits for environmental sampling and adhere to NIH guidelines for chemical safety reporting .
Methodological and Collaborative Challenges
Q. What statistical approaches are robust for analyzing dose-response heterogeneity in this compound toxicity assays?
- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use bootstrap resampling to estimate confidence intervals for EC values. For non-linear responses, fit sigmoidal curves using software like GraphPad Prism .
Q. How can interdisciplinary teams standardize protocols for this compound research?
- Methodological Answer : Develop a shared repository for protocols, raw data, and analytical workflows (e.g., via Zenodo or Figshare). Use collaborative tools like electronic lab notebooks (ELNs) for real-time updates. Establish consensus on key metrics (e.g., purity thresholds, bioassay endpoints) through workshops or Delphi methods .
Ethical and Reporting Standards
Q. What ethical approvals are required for studies involving this compound in animal models?
- Methodological Answer : Secure approval from institutional animal care committees (IACUC) following ARRIVE guidelines. Justify sample sizes via power analysis and include humane endpoints. Report adverse events transparently in manuscripts .
Q. How should researchers address data-sharing mandates in publications on this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
